3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole

Cross-coupling Chemoselectivity Palladium catalysis

Synthesizing unsymmetrical 3,5-diaryl-1,2,4-triazoles with symmetrical dihalo analogs leads to uncontrolled reactivity and low yields. 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole solves this via its inherent Br/I reactivity differential: • Enables chemoselective Suzuki coupling at the 5-position (C-I) before 3-position (C-Br) • Eliminates protection/deprotection steps and extensive catalyst screening • Supplied as powder with 95% purity; store at 4°C for long-term stability

Molecular Formula C3H3BrIN3
Molecular Weight 287.886
CAS No. 2172600-34-7
Cat. No. B2521638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole
CAS2172600-34-7
Molecular FormulaC3H3BrIN3
Molecular Weight287.886
Structural Identifiers
SMILESCN1C(=NC(=N1)Br)I
InChIInChI=1S/C3H3BrIN3/c1-8-3(5)6-2(4)7-8/h1H3
InChIKeyUXONCJMEAZUTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-iodo-1-methyl-1,2,4-triazole: Key Properties


3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole (CAS 2172600-34-7) is a heteroaromatic building block belonging to the 1,2,4-triazole class. Its molecular structure features bromine and iodine substituents at the 3- and 5-positions, respectively, on a 1-methyl-1,2,4-triazole core, with a molecular weight of 287.88 g/mol and molecular formula C3H3BrIN3 . The compound is supplied as a powder with a purity specification of 95% and requires storage at 4°C . This distinct 3,5-dihalogenation pattern establishes it as a specialized intermediate for sequential and chemoselective cross-coupling applications in organic synthesis [1].

Why 3-Bromo-5-iodo-1-methyl-1,2,4-triazole Cannot Be Substituted


Dihalogenated 1,2,4-triazoles are not functionally interchangeable building blocks. The specific identity and positional arrangement of halogens dictate both the chemical reactivity profile and the feasibility of programmed, sequential derivatization. For 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole, the presence of an iodine atom introduces a significantly more reactive C–X bond compared to bromine, enabling chemoselective cross-coupling at the 5-position prior to activation of the 3-position [1]. This level of synthetic control is not achievable with symmetrical dihalo analogs (e.g., 3,5-dibromo or 3,5-diiodo) or with alternative mixed-halogen combinations (e.g., bromo/chloro) that exhibit different reactivity differentials [2]. Substituting with a less differentiated halogen pair risks uncontrolled coupling, lower yields in multistep sequences, and ultimately, the failure to construct the desired polysubstituted triazole scaffold [3].

3-Bromo-5-iodo-1-methyl-1,2,4-triazole vs. Analogs: Quantitative Evidence


Chemoselective Cross-Coupling: Iodine vs. Bromine

3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole contains two distinct halogen handles for sequential derivatization. The C–I bond at the 5-position is significantly more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) than the C–Br bond at the 3-position. This reactivity gradient is a general property of halotriazoles and enables chemoselective monoarylation at the iodine-bearing position, followed by a second, orthogonal coupling at the bromine site. In contrast, symmetrical analogs like 3,5-dibromo-1-methyl-1H-1,2,4-triazole lack this intrinsic selectivity, often requiring catalyst tuning to achieve mono-functionalization [1]. The analogous 3-bromo-5-chloro derivative possesses a much narrower reactivity gap, making clean sequential coupling more challenging [2].

Cross-coupling Chemoselectivity Palladium catalysis

Physical Form and Purity vs. Closest Analog

3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole is commercially available with a specified purity of 95% as a powder . The closely related analog 3,5-dibromo-1-methyl-1H-1,2,4-triazole (CAS 23579-79-5) is also available, with a typical purity specification of >98% (GC) and a defined melting point range of 63-67°C, as reported in vendor datasheets .

Purity Physical form Procurement specification

Storage Conditions vs. Symmetrical Dihalo Analogs

The target compound 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole requires long-term storage at 4°C according to supplier specifications . In contrast, the symmetric dibromo analog 3,5-dibromo-1-methyl-1H-1,2,4-triazole is recommended for storage in a cool, dry place without specific refrigeration requirements .

Storage stability Handling Procurement logistics

Molecular Weight for Purification and Analysis

The molecular weight of 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole is 287.88 g/mol . This is significantly higher than that of the 3,5-dibromo analog (240.88 g/mol) [1] and the 3-bromo-5-chloro analog (196.43 g/mol) . This mass difference, arising from the iodine atom, has practical implications for purification and analysis.

Molecular weight Analytical chemistry Purification

Unique InChIKey for Database Search

3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole is uniquely identified by the InChIKey UXONCJMEAZUTKB-UHFFFAOYSA-N . This identifier is distinct from that of the 3,5-dibromo analog (OAPQSGTTZLYWJB-UHFFFAOYSA-N) [1] and the 3-bromo-5-chloro analog (MKSXLLNJJAZKBB-UHFFFAOYSA-N) . InChIKey is a hashed version of the IUPAC International Chemical Identifier, serving as a fixed-length, unique digital fingerprint for a chemical structure.

Database search Chemical identifier Unambiguous identification

CAS Number: Preventing Analog Confusion

3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole is indexed under CAS 2172600-34-7 . The closely related analog 3,5-dibromo-1-methyl-1H-1,2,4-triazole has CAS 23579-79-5 [1], and 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole has CAS 1520859-32-8 . Using the correct CAS number is essential for accurate procurement, as these compounds are often listed under similar IUPAC names.

CAS Registry Number Procurement Chemical ordering

3-Bromo-5-iodo-1-methyl-1,2,4-triazole: Key Application Scenarios


Chemoselective Sequential Diaryl Triazole Synthesis

This compound is optimally deployed as a starting material for the programmed synthesis of unsymmetrical 3,5-diaryl-1-methyl-1,2,4-triazoles. The significantly higher reactivity of the C–I bond at the 5-position compared to the C–Br bond at the 3-position allows for a first Suzuki-Miyaura coupling to install an aryl group specifically at the 5-position. The resulting 3-bromo-5-aryl intermediate can then undergo a second, orthogonal coupling at the 3-position to introduce a different aryl group. This sequential, chemoselective approach avoids the need for protection/deprotection steps or extensive catalyst screening, which would be required when using symmetrical dihalo analogs like 3,5-dibromo-1-methyl-1H-1,2,4-triazole [1].

1-Methyl-1,2,4-triazole Libraries for Drug Discovery

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and agrochemical research. 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole serves as a versatile advanced intermediate for generating diverse compound libraries via iterative cross-coupling. The ability to introduce two distinct substituents in a controlled, sequential manner is invaluable for structure-activity relationship (SAR) studies, enabling the rapid exploration of chemical space around the triazole ring . Its use is particularly relevant when the target molecules require a 1-methyl substitution pattern, a common feature in many biologically active triazoles.

Conjugated Materials via Stepwise Coupling

For materials science applications, such as the synthesis of organic semiconductors or luminescent materials, the bromo-iodo pattern facilitates the stepwise incorporation of the triazole unit into extended π-conjugated systems. The iodine handle can be used for a first coupling to an electron-rich or electron-poor aryl group, while the bromine handle can be reserved for a subsequent coupling to a different π-conjugated unit. This controlled, two-step approach is essential for achieving the precise molecular architectures required for fine-tuning optoelectronic properties [2].

Reliable Procurement for Research Synthesis

For laboratories requiring a research-grade building block with defined quality specifications, the compound is available as a powder with a verified purity of 95% . The unique CAS number (2172600-34-7) and InChIKey (UXONCJMEAZUTKB-UHFFFAOYSA-N) provide unambiguous identification for ordering and inventory management, eliminating the risk of confusion with structurally similar dihalotriazole analogs. Users should note the requirement for refrigerated storage at 4°C to maintain compound integrity .

Technical Documentation Hub

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